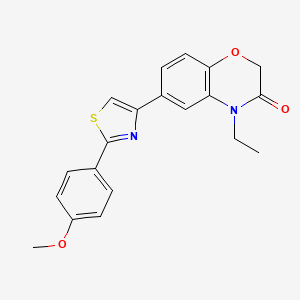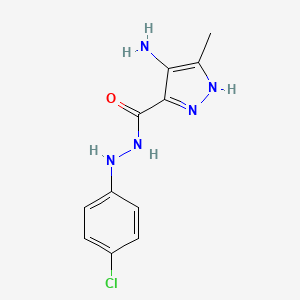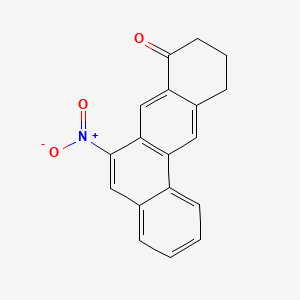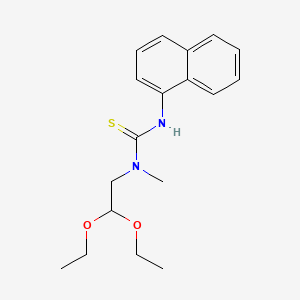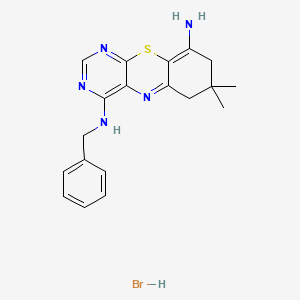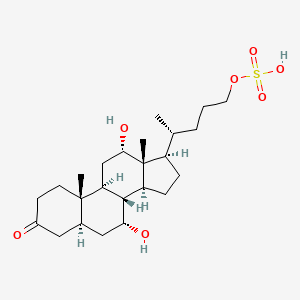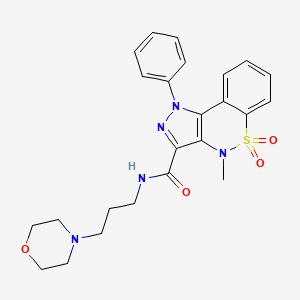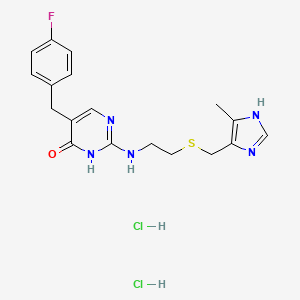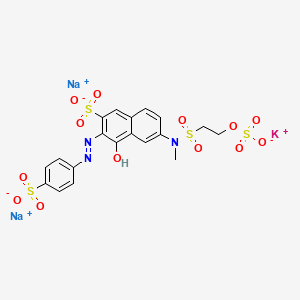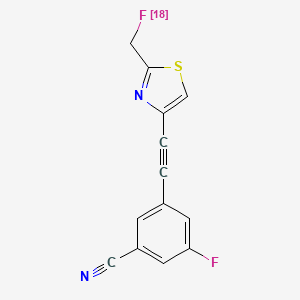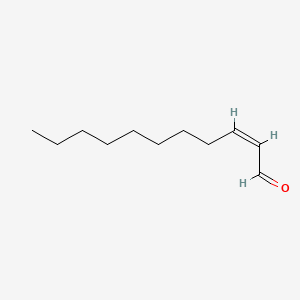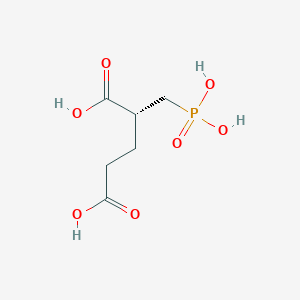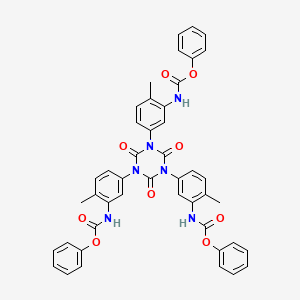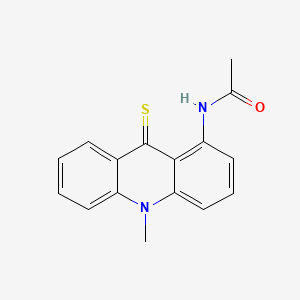
Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- is a chemical compound with the molecular formula C16H14N2OS and a molecular weight of 282.36 g/mol. This compound is known for its unique structure, which includes an acridine moiety and a thioxo group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- typically involves the reaction of 9,10-dihydro-10-methyl-9-thioxo-1-acridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The acridine moiety can be reduced under specific conditions to yield dihydroacridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- involves its interaction with various molecular targets. The acridine moiety intercalates into DNA, disrupting the replication process and leading to cell death. The thioxo group can form reactive intermediates that further enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar intercalating properties.
Thioacridine: Contains a thioxo group, similar to Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)-.
N-Substituted Acridines: Compounds with various substituents on the acridine nitrogen.
Uniqueness
Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- is unique due to the combination of the acridine and thioxo groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
148902-89-0 |
|---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-(10-methyl-9-sulfanylideneacridin-1-yl)acetamide |
InChI |
InChI=1S/C16H14N2OS/c1-10(19)17-12-7-5-9-14-15(12)16(20)11-6-3-4-8-13(11)18(14)2/h3-9H,1-2H3,(H,17,19) |
InChI Key |
NMFLZXAHPKPRBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC=C1)N(C3=CC=CC=C3C2=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


